molecular formula C22H28O6 B8701913 Deoxyschizandrin,(S)

Deoxyschizandrin,(S)

Cat. No. B8701913
M. Wt: 388.5 g/mol
InChI Key: ZEWNZUWKGUGEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyschizandrin,(S) is a useful research compound. Its molecular formula is C22H28O6 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Deoxyschizandrin,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deoxyschizandrin,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

3,4,5,14,15,16-hexamethoxytricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene

InChI

InChI=1S/C22H28O6/c1-23-15-11-13-9-7-8-10-14-12-16(24-2)20(26-4)22(28-6)18(14)17(13)21(27-5)19(15)25-3/h11-12H,7-10H2,1-6H3

InChI Key

ZEWNZUWKGUGEKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCCCC3=CC(=C(C(=C32)OC)OC)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolved in 1.2 ml (0.128 mmol) of dichloromethane were 50 mg (0.128 mmol) of 1,4-bis(3,4,5-trimethoxyphenyl)butane, followed by the addition of 0.12 ml of trifluoroacetic acid and 178 mg (0.39 mmol) of ferric perchlorate. After stirred at room temperature for 40 minutes, the reaction mixture was dissolved in 20 ml of ethyl acetate. The resulting solution was washed with 2N-HCl and then with saturated NaCl. The organic layer was thereafter dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, whereby brown oil was obtained. The oil thus obtained was purified by TLC (silica gel: "MERCK #5744", eluent: 1:1 mixed solvent of ethyl acetate and hexane), whereby 3 mg of the title compound were obtained as colorless oil (yield: 6%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
1,4-bis(3,4,5-trimethoxyphenyl)butane
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ferric perchlorate
Quantity
178 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
6%

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